molecular formula C12H13ClN2O B8707565 4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole

4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole

Cat. No. B8707565
M. Wt: 236.70 g/mol
InChI Key: CBNVAZVMJVONEX-UHFFFAOYSA-N
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Patent
US08859591B2

Procedure details

To a −78° C. solution of Intermediate (79) (500 mg, 2.34 mmol) in THF (10 mL) was added n-BuLi (0.98 mL of a 2.5M solution in hexanes, 2.45 mmol). The reaction mixture was stirred for 30 min at −78° C. Di-t-butyl diazene-1,2-dicarboxylate (565 mg, 2.45 mmol) was added in one portion. The reaction mixture was allowed to warm to room temperature and stirred for 30 min. A solution of 2-chloromalonaldehyde (260 mg, 2.45 mmol) in THF (2.0 mL) was added dropwise at 0° C. 4M HCl in dioxane (10 mL) was added. The reaction mixture was stirred at reflux overnight Saturated aqueous NaHCO3 was added to bring the aqueous layer to pH=7. The mixture was extracted with ethyl acetate (10 ml×3). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography to give compound 4-chloro-1-(4-methoxy-2,6-dimethylphenyl)-1H-pyrazole (100 mg) as a pale yellow oil. 1H NMR (400 MHz, CDCl9) δ 7.57 (s, 1H), 7.35 (s, 1H), 6.57 (s, 2H), 3.74 (s, 3H), 1.92 (s, 6H).
[Compound]
Name
Intermediate ( 79 )
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step Two
Quantity
260 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li]C[CH2:3][CH2:4][CH3:5].[N:6]([C:15](OC(C)(C)C)=O)=[N:7][C:8](OC(C)(C)C)=O.[Cl:22][CH:23](C=O)[CH:24]=O.Cl.[C:29]([O-])(O)=O.[Na+].[CH2:34]1[CH2:38][O:37][CH2:36][CH2:35]1>O1CCOCC1>[Cl:22][C:23]1[CH:15]=[N:6][N:7]([C:8]2[C:35]([CH3:29])=[CH:34][C:38]([O:37][CH3:36])=[CH:5][C:4]=2[CH3:3])[CH:24]=1 |f:4.5|

Inputs

Step One
Name
Intermediate ( 79 )
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
565 mg
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Step Three
Name
Quantity
260 mg
Type
reactant
Smiles
ClC(C=O)C=O
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (10 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=NN(C1)C1=C(C=C(C=C1C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.